2'-Hydroxygenistein

Vue d'ensemble

Description

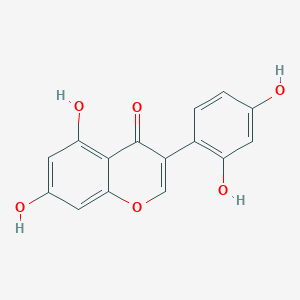

2’-Hydroxygenistein is a hydroxyisoflavone that is structurally related to genistein, a well-known isoflavone. It is characterized by an additional hydroxy group at the 2’ position. This compound has been isolated from the plant Crotalaria lachnophora . The molecular formula of 2’-Hydroxygenistein is C15H10O6, and it has a molecular mass of 286.24 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxygenistein typically involves the hydroxylation of genistein. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 2’ position .

Industrial Production Methods: Industrial production of 2’-Hydroxygenistein can be achieved through biotechnological methods involving the use of genetically modified microorganisms that express specific enzymes capable of hydroxylating genistein. This method is advantageous due to its specificity and environmentally friendly nature .

Analyse Des Réactions Chimiques

2'-Hydroxydaidzein Reductase (HDR) Activity

2'-Hydroxygenistein is synthesized via the NADPH-dependent reduction of 2'-hydroxydaidzein, catalyzed by 2'-hydroxydaidzein reductase (HDR) in the pterocarpan biosynthesis pathway :This reversible reaction determines the stereochemistry of pterocarpans. The enzyme exhibits strict specificity for 2'-hydroxylated substrates and operates optimally at pH 7.0 .

| Substrate | (μM) | Catalytic Efficiency | Source |

|---|---|---|---|

| 2'-Hydroxydaidzein | 50.0 | High | |

| NADPH | 56.0 | Moderate | |

| This compound | Reduced affinity due to 5-OH group | Lower activity |

Dimethylallyl Transfer

Prenyltransferase LaPT1 from Lupinus albus catalyzes the regioselective addition of a dimethylallyl group to this compound, forming antimicrobial compounds like luteone and phaseoluteone :The enzyme shows higher catalytic efficiency with genistein ( for dimethylallyl diphosphate: ~20 μM) but retains activity with this compound .

Antifungal Dimer Formation

Dimerization of this compound significantly enhances antifungal activity. While the exact mechanism remains uncharacterized, oxidative coupling via phenolic groups is hypothesized .

Glycosylation and Malonylation

In plants exposed to heavy metals, this compound undergoes glycosylation and malonylation , forming derivatives like this compound-7-O-glucoside and this compound-7-(6''-malonylglucoside) . These modifications enhance solubility and stability under stress conditions.

Cytochrome P450-Mediated Hydroxylation

The cytochrome P450 BM3 variant M13 hydroxylates genistein to produce this compound, improving antioxidant capacity . The reaction involves:This modification increases radical scavenging efficiency by 30–40% in MCF-7 cells .

Anti-Androgenic Effects

Glycosylated derivatives like 2'-OH genistein-7-O-gentibioside exhibit moderate anti-androgenic activity, likely due to structural mimicry of steroid hormones .

Cytotoxicity Enhancement

The 2'-hydroxyl group augments cytotoxicity in cancer cells by promoting ROS generation and mitochondrial dysfunction .

Reaction Kinetic Parameters

Applications De Recherche Scientifique

2’-Hydroxygenistein has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products due to its bioactive properties

Mécanisme D'action

2’-Hydroxygenistein is similar to other isoflavones such as genistein and daidzein. its additional hydroxy group at the 2’ position imparts unique properties:

Genistein: Lacks the 2’ hydroxy group, making it less potent in certain biological activities.

Daidzein: Similar structure but lacks the hydroxy group at the 5 position, resulting in different bioactivities

Comparaison Avec Des Composés Similaires

- Genistein

- Daidzein

- Biochanin A

- Formononetin

Activité Biologique

2'-Hydroxygenistein (2'-HG) is a hydroxylated derivative of genistein, a well-known isoflavone predominantly found in soy products. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research, antioxidant properties, and hormonal modulation. This article reviews the biological activity of this compound, supported by various studies and case findings.

This compound is characterized by its molecular structure, which includes a hydroxyl group at the 2' position of the genistein backbone. Its chemical identity is cataloged under CAS number 1156-78-1 and has been identified as a significant estrogenic principle in various plant extracts, particularly from Lupinus mutabilis and Apios americana .

Antioxidant Activity

Research indicates that 2'-HG exhibits moderate antioxidant activity. In vitro studies have demonstrated that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress. For instance, in a DPPH assay, 2'-HG showed significant scavenging activity compared to other isoflavones .

Estrogenic Activity

This compound has been shown to possess estrogen receptor binding activity. It acts as a partial agonist, which means it can activate estrogen receptors but with less efficacy than estradiol. This property suggests potential applications in hormone-related therapies, particularly for conditions influenced by estrogen levels .

Cytotoxic Effects on Cancer Cells

In studies focusing on breast cancer cells (MCF-7), 2'-HG demonstrated enhanced cytotoxicity compared to its parent compound, genistein. The increased potency is attributed to its hydroxylation, which appears to enhance both antioxidant capacity and cell death induction in cancerous cells .

Inhibitory Activities

Recent findings also indicate that 2'-HG possesses inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests potential benefits in managing diabetes by delaying glucose absorption .

Case Study 1: Antioxidant Efficacy

A study conducted using soy sprout extracts highlighted the antioxidant capability of 2'-HG through various assays (DPPH and ABTS). The results showed that higher concentrations of 2'-HG significantly reduced oxidative stress markers in treated samples compared to controls .

Case Study 2: Estrogen Receptor Modulation

Another investigation into the estrogenic properties of 2'-HG revealed that it could modulate estrogen receptor activity in vitro. This study compared the effects of several isoflavones on estrogen receptors and found that 2'-HG had a favorable profile for partial agonism without the associated risks of full agonists .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151145 | |

| Record name | 2'-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1156-78-1 | |

| Record name | 2′-Hydroxygenistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxygenistein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-HYDROXYGENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 273 °C | |

| Record name | 2'-Hydroxygenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.